molecular formula C25H30N2O B11606992 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11606992
M. Wt: 374.5 g/mol
InChI Key: RFRZLQYQWIHPRD-UHFFFAOYSA-N
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Description

11-(4-tert-Butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a hexahydro-dibenzo diazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde under optimized conditions. Various catalysts such as propylphosphonic anhydride (T3P®), graphene oxide nanosheets, and sulfated polyborate have been used to facilitate this reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing industrial-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-tert-Butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests a potential for significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific tert-butylphenyl group, which can influence its pharmacological properties and interactions with biological targets. This unique structure makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H30N2O/c1-24(2,3)17-12-10-16(11-13-17)23-22-20(14-25(4,5)15-21(22)28)26-18-8-6-7-9-19(18)27-23/h6-13,23,26-27H,14-15H2,1-5H3

InChI Key

RFRZLQYQWIHPRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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